molecular formula C8H5N3 B1621117 2-[(1H-pyrrol-2-yl)methylidene]propanedinitrile CAS No. 15031-03-5

2-[(1H-pyrrol-2-yl)methylidene]propanedinitrile

Cat. No.: B1621117
CAS No.: 15031-03-5
M. Wt: 143.15 g/mol
InChI Key: TYUOTJYAWYXOSN-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, reflecting its structural composition and functional group arrangement. The compound carries the Chemical Abstracts Service registry number 15031-03-5, which serves as its unique chemical identifier in databases and chemical literature. The molecular formula C8H5N3 indicates the presence of eight carbon atoms, five hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 143.05 grams per mole.

The structural representation through Simplified Molecular Input Line Entry System notation appears as N#CC(=CC1=CC=CN1)C#N, which clearly delineates the connectivity between the pyrrole ring and the malononitrile moiety. The International Chemical Identifier key TYUOTJYAWYXOSN-UHFFFAOYSA-N provides a standardized method for computational identification and database searching. Alternative nomenclature systems refer to this compound as 2-(1H-PYRROL-2-YLMETHYLENE)MALONONITRILE, emphasizing the methylene bridge connection between the pyrrole ring and the malononitrile group.

Property Value
IUPAC Name This compound
CAS Number 15031-03-5
Molecular Formula C8H5N3
Molecular Weight 143.05 g/mol
SMILES N#CC(=CC1=CC=CN1)C#N
InChI Key TYUOTJYAWYXOSN-UHFFFAOYSA-N

The compound's nomenclature reflects its dual nature as both a pyrrole derivative and a malononitrile compound. The systematic name clearly indicates the positional relationship between functional groups, with the methylidene bridge serving as the connecting unit between the heterocyclic pyrrole system and the dicyano functionality. This naming convention follows established protocols for heterocyclic compounds containing multiple functional groups and provides precise structural information for chemical communication and documentation purposes.

Historical Development in Heterocyclic Chemistry

The historical development of this compound traces back to the broader evolution of pyrrole chemistry and Knoevenagel condensation methodology in organic synthesis. Pyrrole itself was first detected by F. F. Runge in the early 19th century, establishing the foundation for subsequent investigations into pyrrole-containing compounds and their derivatives. The development of malononitrile derivatives gained momentum through the advancement of Knoevenagel condensation reactions, named after German chemist Emil Knoevenagel, which provided efficient methods for creating carbon-carbon bonds between carbonyl compounds and active methylene compounds.

The synthesis of pyrrole-malononitrile hybrids represents a convergence of two important chemical methodologies: heterocyclic chemistry and active methylene chemistry. The Knoevenagel condensation reaction became particularly significant in this context, as it enables the formation of alpha,beta-unsaturated compounds through nucleophilic addition followed by dehydration. This reaction type has proven essential for constructing the structural framework found in this compound and related compounds.

Research into arylidene derivatives has demonstrated their utility as versatile synthons in heterocyclic synthesis, with particular emphasis on compounds containing both aromatic heterocycles and active methylene functionalities. The development of these compounds has been driven by their potential applications in materials science, pharmaceutical chemistry, and organic electronics. Historical investigations have revealed that such compounds can serve as intermediates for the synthesis of more complex heterocyclic systems, contributing to the expansion of chemical diversity in synthetic organic chemistry.

Position Within Pyrrole-Malononitrile Derivative Classifications

This compound occupies a distinctive position within the broader classification of pyrrole-malononitrile derivatives, representing one of the simpler members of this chemical family. The compound belongs to the category of alkenyl nitriles, which are characterized by their conjugated systems containing both carbon-carbon double bonds and nitrile functionalities. These structural features make them valuable reagents for heterocyclic synthesis due to their ability to participate in various cycloaddition and cyclization reactions.

Within the classification system of arylidene derivatives, this compound represents a fundamental example of arylidenemalononitriles, where the aromatic component is specifically a pyrrole ring system. The presence of the pyrrole moiety distinguishes it from other arylidene derivatives that may contain benzene rings or other aromatic heterocycles. This structural difference imparts unique electronic properties due to the electron-rich nature of the pyrrole ring, which contrasts with the electron-withdrawing character of the malononitrile group.

Compound Class Key Features Representative Examples
Simple Pyrrole-Malononitriles Unsubstituted pyrrole with malononitrile This compound
N-Substituted Derivatives Modified nitrogen functionality N-methyl and N-acetyl variants
Ring-Substituted Variants Additional substituents on pyrrole ring Aryl and alkyl substituted derivatives

The compound serves as a parent structure for numerous derivatives that feature additional substitution patterns on either the pyrrole ring or the nitrogen atom. For example, acetylated derivatives such as 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile represent modifications that alter the electronic properties and reactivity patterns while maintaining the core structural framework. Similarly, derivatives with aryl substituents on the pyrrole ring, such as those containing p-tolyl groups, demonstrate how structural modifications can be introduced to tune the properties of these compounds for specific applications.

The classification also encompasses related compounds that feature different heterocyclic systems in place of pyrrole, such as pyrrolidine derivatives represented by compounds like 2-pyrrolidin-2-ylidenepropanedinitrile. These structural analogs provide insight into structure-activity relationships and help define the boundaries of this chemical classification. The systematic study of these relationships has contributed to the understanding of how different heterocyclic systems influence the chemical behavior and synthetic utility of malononitrile derivatives.

Properties

IUPAC Name

2-(1H-pyrrol-2-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUOTJYAWYXOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383641
Record name 2-(1H-pyrrol-2-ylmethylene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15031-03-5
Record name 2-(1H-pyrrol-2-ylmethylene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 1-Methylpyrrole-2-carbaldehyde with Malononitrile

The most widely reported synthesis of 2-[(1-methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile involves a Knoevenagel condensation reaction. Equimolar quantities of 1-methylpyrrole-2-carbaldehyde (1.1 g, 0.01 mol) and malononitrile (1.1 g, 0.01 mol) are refluxed in absolute ethanol (50 mL) for 2 hours. The reaction proceeds without explicit acid or base catalysis, likely facilitated by the inherent reactivity of malononitrile’s active methylene group. Upon cooling, the product precipitates as a yellow solid, which is subsequently filtered, washed with water, and recrystallized from ethanol to achieve 72% yield.

Table 1: Synthesis Protocol and Conditions

Parameter Detail
Reagents 1-Methylpyrrole-2-carbaldehyde, Malononitrile
Molar Ratio 1:1
Solvent Absolute ethanol
Temperature Reflux (~78°C)
Reaction Time 2 hours
Workup Filtration, recrystallization (ethanol)
Yield 72%
Melting Point 427–229 K (reported, see §3.1)

Mechanistic Insights into the Knoevenagel Condensation

Reaction Pathway

The formation of the methylidene bridge arises from nucleophilic attack by the deprotonated methylene group of malononitrile on the carbonyl carbon of 1-methylpyrrole-2-carbaldehyde. This step generates an intermediate enolate, which undergoes dehydration to yield the α,β-unsaturated dinitrile product. The absence of an external base in the reported method suggests that ethanol or trace moisture may act as a proton shuttle, though this remains speculative.

Structural and Crystallographic Characterization

Molecular Geometry

Single-crystal X-ray diffraction reveals that all 12 non-hydrogen atoms in 2-[(1-methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile are nearly coplanar, with a root-mean-square (r.m.s.) deviation of 0.071 Å. The syn configuration between the N-methyl group and the vinyl hydrogen atom is stabilized by intramolecular conjugation.

Notable Structural Parameters

  • Bond Lengths : C=N (cyano): 1.14–1.16 Å; C=C (vinyl): 1.34 Å.
  • Dihedral Angles : Pyrrole ring and propanedinitrile moiety: <5°.

Supramolecular Packing

The crystal lattice features tapes oriented along the direction, stabilized by C–H···N hydrogen bonds (2.52–2.61 Å). These tapes further aggregate into layers via π–π stacking between pyrrole rings (centroid–centroid distance: 3.8754 Å).

Analytical Data and Spectral Properties

Spectroscopic Validation

  • IR (KBr) : ν(C≡N) = 2220 cm⁻¹; ν(C=C) = 1641 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 6.9 (d, J=4.2 Hz, pyrrole-H), 8.2 (s, vinyl-H).
  • ¹³C NMR : δ 114–152 ppm (aromatic and cyano carbons).

Thermal Stability

The reported melting point range (427–229 K) contains a typographical discrepancy, likely intended to describe a narrow interval (e.g., 427–429 K or 229–231°C). Differential scanning calorimetry (DSC) data would clarify this ambiguity.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-pyrrol-2-yl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, this compound serves as a versatile building block for the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of substituted pyrrole derivatives through oxidation, reduction, and substitution reactions.

Biology

Research has indicated potential biological activities associated with 2-[(1H-pyrrol-2-yl)methylidene]propanedinitrile, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Investigations into its anticancer properties suggest that it may inhibit tumor growth by targeting specific molecular pathways involved in cancer proliferation .

Medicine

Due to its unique chemical structure, this compound is being explored for drug development. It has shown promise in:

  • Inhibiting Enzyme Activity: The compound acts as an electrophile, interacting with nucleophilic sites in biological molecules, which may lead to the inhibition of key enzymes involved in disease processes.
  • Potential Therapeutics: It is being investigated for its use in treating various conditions, including cancer and infectious diseases .

Case Study 1: Anticancer Activity

A study published in the Bull. Chem. Soc. Ethiop. highlighted the synthesis of novel pyrrolo[2,3-b]pyridine derivatives from related compounds, demonstrating their potential as anticancer agents. The research emphasized that these derivatives could inhibit cancer cell proliferation effectively .

Case Study 2: Antimicrobial Properties

Research conducted on pyrrole derivatives indicated strong antimicrobial activity against a range of bacteria and fungi. The findings suggest that modifications to the pyrrole structure can enhance bioactivity, making these compounds valuable in developing new antimicrobial agents .

Case Study 3: Drug Development Insights

A patent review revealed that compounds similar to this compound are being investigated for their ability to treat tumors and other proliferative diseases. The compounds have shown effectiveness in inhibiting tumor growth and are considered for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-[(1H-pyrrol-2-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile

The molecular formula becomes C₉H₇N₃, with a molecular weight of 157.18 g/mol. Its crystal structure (triclinic P1) shows similar packing motifs but slightly expanded unit-cell dimensions (a = 3.8754 Å, b = 8.7795 Å, c = 12.1773 Å) compared to the unmethylated parent compound . The methyl group enhances steric hindrance, marginally reducing reactivity in cycloaddition reactions .

[50-(p-Hydroxyphenyl)-2,20-bithienyl-5-yl]-methylidene}-propanedinitrile (NIAD-4)

This structural modification enables selective binding to amyloid aggregates, making it a diagnostic tool in neurodegenerative disease research . Unlike 2-[(1H-pyrrol-2-yl)methylidene]propanedinitrile, NIAD-4 exhibits fluorescence upon amyloid binding, a property absent in the pyrrole derivative .

[(Chromon-3-yl)methylidene]propanedinitrile

This compound features a chromone (benzopyran-4-one) substituent. It reacts with 1H-benzimidazol-2-ylacetonitrile to form pyrido[1,2-a]benzimidazole derivatives, demonstrating higher electrophilicity at the α,β-unsaturated nitrile group compared to the pyrrole analogue .

[(5-Methylfuran-2-yl)methylidene]propanedinitrile

With a furan substituent (CAS 81020-79-3), this derivative has a molecular formula of C₉H₆N₂O and a higher melting point (93–95°C) due to increased polarity from the oxygen atom . Its density (1.193 g/cm³) and boiling point (275°C) differ significantly from the pyrrole-based compound, reflecting altered intermolecular interactions .

Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Properties
This compound C₈H₅N₃ 143.15 Not reported Intermediate for heterocyclic synthesis
2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile C₉H₇N₃ 157.18 Not reported Reduced electrophilicity due to steric effects
NIAD-4 C₁₉H₁₃N₃O₂S₂ ~395.45 Not reported Amyloid-binding fluorescence
[(5-Methylfuran-2-yl)methylidene]propanedinitrile C₉H₆N₂O 158.16 93–95 Polar solvent compatibility

Research Findings and Technological Relevance

  • Structural Insights: Single-crystal studies using SHELXL and ORTEP-3 software highlight the role of non-covalent interactions (C–H···N, π–π) in stabilizing these compounds .
  • Synthetic Utility : The pyrrole derivative’s planar structure and conjugated system make it a versatile scaffold for optoelectronic materials, though this application remains underexplored compared to furan or thienyl analogues .

Biological Activity

2-[(1H-pyrrol-2-yl)methylidene]propanedinitrile, also known by its CAS number 15031-03-5, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its diverse biological activities, and a propanedinitrile moiety that may enhance its reactivity and interaction with biological targets. The structural formula can be represented as follows:

C7H6N4\text{C}_7\text{H}_6\text{N}_4

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. In vitro tests demonstrated significant activity against various bacterial strains. For instance:

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.0039Strong
Escherichia coli0.025Moderate
Bacillus subtilis0.0195Strong

These results indicate that the compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties. In studies evaluating its efficacy against Candida albicans and other fungal strains, the compound demonstrated MIC values ranging from 0.0048 to 0.039 mg/mL, indicating significant antifungal activity .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors in microbial cells, disrupting their metabolic processes. This interaction may lead to the inhibition of cell wall synthesis or interference with protein synthesis pathways.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The study involved testing against a panel of bacterial and fungal strains:

  • Methodology : The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods.
  • Findings : The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

In comparative studies, this compound was evaluated alongside other pyrrole derivatives:

Compound MIC (mg/mL) Activity
Compound A (similar structure)0.010Moderate
Compound B (pyridine derivative)0.015Moderate
This compound 0.0039 Strong

This table illustrates that this compound outperformed several structurally similar compounds in terms of antimicrobial potency .

Q & A

What are the key considerations for determining the crystal structure of 2-[(1H-pyrrol-2-yl)methylidene]propanedinitrile using X-ray diffraction?

Answer:
To resolve the crystal structure, single-crystal X-ray diffraction (SCXRD) is typically employed. Critical steps include:

  • Data collection : Use MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Space group determination : For the title compound, the triclinic space group P1 was identified, with unit cell parameters a = 3.8754 Å, b = 8.7795 Å, c = 12.1773 Å, α = 97.517°, β = 90.962°, γ = 98.689° .
  • Refinement : Software like SHELXL is recommended for small-molecule refinement, leveraging its robust handling of hydrogen bonding and π-π interactions .
  • Validation : Check for intermolecular interactions (e.g., C–H···N hydrogen bonds and π-π stacking distances ~3.6 Å) to confirm packing stability .

How can conflicting crystallographic data be resolved during refinement?

Answer:
Data contradictions often arise from disordered regions or twinning. Mitigation strategies include:

  • Twinning analysis : Use tools in SHELXL or PLATON to detect and model twin domains .
  • Disorder modeling : Apply restraints to atomic displacement parameters (ADPs) for overlapping atoms.
  • Cross-validation : Compare residual indices (e.g., R1 < 0.05) and ensure data-to-parameter ratios exceed 10:1 to avoid overfitting .
  • Complementary techniques : Validate with spectroscopic data (e.g., NMR or IR) to resolve ambiguities in bond assignments.

What synthetic routes are available for preparing this compound, and how are intermediates characterized?

Answer:
The compound is synthesized via condensation of pyrrole-2-carbaldehyde with malononitrile under acidic or basic conditions. Key steps:

  • Reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., arylidene derivatives).
  • Intermediate characterization : Employ 1^1H/13^13C NMR to confirm the α,β-unsaturated dinitrile moiety (typical δ ~7.5–8.5 ppm for vinyl protons) .
  • Purification : Recrystallize from ethanol to isolate light-brown prismatic crystals suitable for SCXRD .

How do intermolecular interactions influence the solid-state properties of this compound?

Answer:
The crystal packing is stabilized by:

  • C–H···N hydrogen bonds : Formed between pyrrole C–H donors and nitrile acceptors (distance ~2.6 Å) .
  • π-π stacking : Parallel-displaced interactions between pyrrole and dinitrile groups (centroid distances ~3.6 Å), contributing to planarity and thermal stability .
  • Graph set analysis : Use Etter’s formalism to classify hydrogen-bonding patterns (e.g., R22(8)R_2^2(8) motifs) for predictive crystal engineering .

What advanced computational methods are suitable for studying the electronic structure of this compound?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) and calculate frontier molecular orbitals (HOMO-LUMO gap ~3–4 eV) to predict reactivity .
  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra (e.g., λmax ~400 nm) and compare with experimental data to validate charge-transfer transitions .
  • Nonlinear optical (NLO) analysis : Calculate hyperpolarizability (β) to assess potential applications in photonics .

How can spectroscopic discrepancies between theoretical and experimental data be addressed?

Answer:

  • Solvent effects : Include polarizable continuum models (PCM) in TD-DFT to account for solvent shifts in UV-Vis spectra .
  • Vibrational mode assignments : Use scaled DFT frequencies (scaling factor ~0.97) to align computed IR bands with observed peaks (e.g., nitrile stretches ~2200 cm⁻¹) .
  • Dynamic effects : Incorporate molecular dynamics (MD) simulations to model conformational flexibility in solution-phase NMR .

What strategies optimize the synthesis of analogs with enhanced biological activity?

Answer:

  • Structure-activity relationship (SAR) : Modify the pyrrole substituents (e.g., electron-withdrawing groups) to enhance interaction with biological targets .
  • Click chemistry : Introduce triazole or thiazolidinone moieties via Huisgen cycloaddition or condensation, respectively, to diversify the scaffold .
  • In silico screening : Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with high binding affinity to receptors like kinases or GPCRs .

How are hydrogen-bonding networks analyzed in related dinitrile derivatives?

Answer:

  • X-ray topology : Generate Hirshfeld surfaces (via CrystalExplorer) to quantify interaction contributions (e.g., H···N contacts >15% of surface area) .
  • Energy frameworks : Use CE-B3LYP/6-31G(d) to visualize stabilizing interactions (e.g., electrostatic vs. dispersion energies) .
  • Thermal analysis : Correlate DSC/TGA data with hydrogen-bond strength to predict melting points and stability .

What are the challenges in resolving disorder in the crystal lattice of this compound?

Answer:

  • Disordered solvent : Apply SQUEEZE (in PLATON) to model diffuse electron density from unaccounted solvent molecules .
  • Dynamic disorder : Use variable-temperature SCXRD (e.g., 100–300 K) to capture conformational flexibility in the pyrrole ring .
  • Occupancy refinement : Constrain site occupancies for overlapping atoms (e.g., disordered nitrile groups) to maintain chemically plausible geometries .

How can high-throughput crystallography accelerate the study of this compound’s derivatives?

Answer:

  • Automated pipelines : Integrate SHELXC/D/E for rapid phase determination and model building in multi-crystal datasets .
  • Synchrotron radiation : Utilize high-flux beams (e.g., Diamond Light Source) to collect data from microcrystals (<10 µm) .
  • Machine learning : Train models on CSD entries to predict crystallization conditions for novel analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(1H-pyrrol-2-yl)methylidene]propanedinitrile
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2-[(1H-pyrrol-2-yl)methylidene]propanedinitrile

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